![molecular formula C8H11NO2 B2802999 (1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione CAS No. 2411179-35-4](/img/structure/B2802999.png)
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the types of reactions it can participate in, and the products formed from these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione: has been investigated for its antimicrobial potential. Despite the presence of a quaternary ammonium moiety, this compound demonstrates moderate antimicrobial activity:
- Candida isolates : Low antifungal activity, comparable to conventional antimycotic (Fluconazole) against filamentous fungi .
Fungicidal Activity
Nitrogen-containing derivatives of cis-myrtanic and myrtenic acids (from which this compound is synthesized) are known to exhibit fungicidal activity against yeast and mycelial fungi, including phytopathogens .
Antiviral Applications
While not directly studied for antiviral properties, compounds with similar bicyclic terpene fragments have been crucial in antiviral medications. For instance, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (a related compound) is used in antiviral drugs like boceprevir and pf-07321332 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,5S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2)6-4(7(8)11)3-5(10)9-6/h4,6H,3H2,1-2H3,(H,9,10)/t4-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMAYUPYMVBIS-UJURSFKZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1=O)CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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